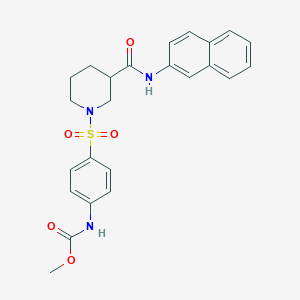

Methyl (4-((3-(naphthalen-2-ylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate

Description

Methyl (4-((3-(naphthalen-2-ylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a structurally complex organic compound featuring multiple functional groups that confer distinct physicochemical and biological properties. Its core structure includes:

- Methyl carbamate group: A key moiety known for modulating enzyme activity and enhancing metabolic stability .

- Sulfonyl bridge: Enhances solubility and serves as a linker between aromatic and heterocyclic components .

- Piperidine ring: A six-membered nitrogen-containing heterocycle that influences conformational flexibility and receptor binding .

This compound is hypothesized to exhibit pharmacological relevance, particularly in enzyme inhibition and antimicrobial or anticancer applications, based on structural parallels to studied analogs .

Properties

IUPAC Name |

methyl N-[4-[3-(naphthalen-2-ylcarbamoyl)piperidin-1-yl]sulfonylphenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O5S/c1-32-24(29)26-20-10-12-22(13-11-20)33(30,31)27-14-4-7-19(16-27)23(28)25-21-9-8-17-5-2-3-6-18(17)15-21/h2-3,5-6,8-13,15,19H,4,7,14,16H2,1H3,(H,25,28)(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBQWAJYRXNILQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-((3-(naphthalen-2-ylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Attachment of the Naphthalene Moiety: The naphthalene group is introduced via a coupling reaction, often using reagents like naphthalen-2-ylamine.

Introduction of the Sulfonyl Group: The sulfonyl group is added through sulfonation reactions, typically using sulfonyl chlorides.

Final Coupling: The final step involves coupling the piperidine derivative with the naphthalene and sulfonyl groups under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the naphthalene moiety.

Reduction: Reduction reactions can be performed on the carbamate and sulfonyl groups.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl (4-((3-(naphthalen-2-ylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (4-((3-(naphthalen-2-ylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate involves its interaction with specific molecular targets. The piperidine ring and naphthalene moiety may interact with enzymes or receptors, modulating their activity. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Key Observations :

- Sulfonyl and carbamate groups are conserved across analogs, suggesting shared roles in solubility and target binding .

Physicochemical Properties

| Property | Target Compound | Dimethylamino Analog | Pyridinyl Ether Analog |

|---|---|---|---|

| Molecular Weight | ~500 g/mol | 454.5 g/mol | 407.4 g/mol |

| LogP (Predicted) | 3.8 | 2.1 | 1.9 |

| Solubility (Water) | Low (≤1 mg/mL) | Moderate (10–20 mg/mL) | Moderate (5–15 mg/mL) |

| Stability | Stable at pH 5–7 | Degrades under strong acid/base | Sensitive to oxidation |

Notable Trends:

- The naphthyl group increases logP, reducing aqueous solubility but improving lipid bilayer penetration .

- Pyridinyl and dimethylamino groups enhance solubility via polar interactions .

Biological Activity

Methyl (4-((3-(naphthalen-2-ylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound notable for its unique structural features, including a piperidine ring, a naphthalene moiety, and a sulfonyl group. These components contribute to its potential biological activity and therapeutic applications.

Chemical Structure and Properties

| Property | Details |

|---|---|

| IUPAC Name | methyl N-[4-[3-(naphthalen-2-ylcarbamoyl)piperidin-1-yl]sulfonylphenyl]carbamate |

| Chemical Formula | C24H25N3O5S |

| CAS Number | 326618-66-0 |

| Molecular Weight | 453.54 g/mol |

The compound is synthesized through multi-step organic reactions, involving the formation of the piperidine ring, attachment of the naphthalene moiety, and introduction of the sulfonyl group.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The piperidine ring and naphthalene moiety may modulate enzyme or receptor activities, while the sulfonyl group can participate in hydrogen bonding, enhancing bioactivity.

Pharmacological Properties

Research indicates that this compound exhibits potential pharmacological properties, including:

- Antitumor Activity : Investigations into similar compounds suggest that derivatives with piperidine and naphthalene structures may inhibit cancer cell proliferation.

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, particularly matrix metalloproteinases (MMPs), which play crucial roles in tumor invasion and metastasis.

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have shown that compounds with similar structures can inhibit the proliferation of malignant cells. For instance, studies on MMP inhibitors demonstrated that modifications to the carbamate structure could enhance inhibitory potency against MMP-2, a target in cancer therapy .

- In Vivo Efficacy : Animal models have been employed to evaluate the therapeutic potential of related compounds. For example, certain piperidine derivatives exhibited significant antitumor effects in xenograft models, suggesting that this compound could offer similar benefits .

- Comparative Analysis : When compared to other piperidine and naphthalene derivatives, this compound's unique combination of functional groups provides distinct biological properties that could be advantageous in drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl (4-((3-(naphthalen-2-ylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation, carbamate formation, and coupling of the naphthalene-carbamoyl-piperidine moiety. For example, sulfonylation of the phenyl group can be achieved using sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C, 2–4 hours). Carbamate formation may employ methyl chloroformate in the presence of a base like triethylamine. Optimization via Design of Experiments (DoE) is critical: parameters such as temperature, stoichiometry, and solvent polarity should be systematically varied. Flow chemistry methods (e.g., continuous-flow reactors) can enhance reproducibility and yield .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:

- NMR : 1H and 13C NMR to verify piperidine ring conformation, sulfonyl group integration, and carbamate linkage.

- HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., ESI+ for [M+H]+).

- IR Spectroscopy : Confirm carbamate C=O stretching (~1700 cm⁻¹) and sulfonamide S=O bands (~1350–1150 cm⁻¹).

Cross-validate results with elemental analysis and X-ray crystallography if crystalline derivatives are available .

Q. How can researchers evaluate the compound’s preliminary biological activity in antimicrobial or enzyme inhibition assays?

- Methodological Answer :

- Antimicrobial Testing : Follow CLSI guidelines using broth microdilution (e.g., MIC determination against S. aureus or E. coli). Prepare stock solutions in DMSO (<1% v/v) to avoid solvent toxicity .

- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., for kinases or proteases). Include positive controls (e.g., staurosporine for kinases) and validate results via dose-response curves (IC50 calculations) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between in vitro and cellular assays?

- Methodological Answer : Discrepancies may arise from poor cellular permeability or metabolic instability. Address this by:

- LogP Measurement : Determine octanol-water partitioning to assess membrane penetration.

- Metabolic Stability Assays : Use liver microsomes (e.g., human or rat) to quantify degradation rates.

- Proteomic Profiling : Identify off-target interactions via affinity chromatography or thermal shift assays .

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

- Methodological Answer :

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins. Compare with non-target homologs to identify selectivity determinants.

- Analog Synthesis : Systematically modify substituents (e.g., naphthalene vs. biphenyl groups, piperidine vs. pyrrolidine rings). Test derivatives in parallel assays to correlate structural changes with activity .

Q. What experimental approaches are effective for investigating the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- CRISPR-Cas9 Screening : Knock out putative target genes in cell lines and monitor resistance phenotypes.

- Transcriptomic/Proteomic Analysis : Use RNA-seq or SILAC-based mass spectrometry to identify differentially expressed pathways.

- SPR/BLI : Measure real-time binding kinetics (e.g., surface plasmon resonance) with purified target proteins .

Q. How can researchers address low yields in the final coupling step of the synthesis?

- Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Mitigate by:

- Microwave-Assisted Synthesis : Enhance reaction kinetics and reduce byproducts via controlled heating.

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura couplings or CuI for Ullmann reactions.

- Protecting Group Strategies : Temporarily block reactive sites (e.g., Fmoc for amines) to direct coupling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.